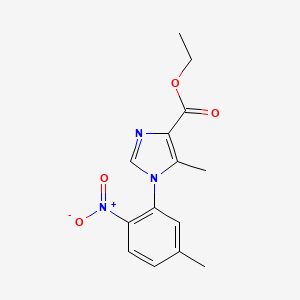

Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate and related compounds involves several key steps, including condensation, nitration, and cyclization reactions. A notable method for synthesizing similar compounds involves one-pot nitro reductive cyclization using sodium dithionite as a reducing agent in DMSO medium, as demonstrated in the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate (Kumar et al., 2020).

Molecular Structure Analysis

Imidazole derivatives, including this compound, typically exhibit a planar molecular structure, facilitating intermolecular interactions such as hydrogen bonding. These interactions play a crucial role in their crystal packing and stability. Single-crystal X-ray diffraction techniques provide insights into their crystalline structures, revealing the significance of strong hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including hydrolysis, esterification, and reactions with different aryl and hetero-aryl carboxylic acids. These reactions are pivotal in modifying their chemical properties and enhancing their biological activities. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, illustrating the versatility of these compounds in chemical transformations (Wu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Hydrolysis and Crystal Structure : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to a planar molecule which forms a three-dimensional network through hydrogen bonding. This is critical for understanding the molecular structure and potential applications in crystal engineering (Wu, Liu, & Ng, 2005).

Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions, crucial for applications in supramolecular chemistry and material science (Costa et al., 2007).

Drug Synthesis and β-Glucuronidase Inhibition : A study on biology-oriented drug synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, similar in structure, showed significant β-glucuronidase inhibitory activity, highlighting potential pharmaceutical applications (Salar et al., 2017).

Synthesis as a Key Intermediate : The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, showcases the importance of such compounds in the synthesis of complex pharmaceuticals (Zheng-rong, 2007).

Corrosion Inhibition in Mild Steel : Derivatives of a similar compound, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been found effective as corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).

Crystal Structure Analysis : The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, another related compound, was studied, highlighting the role of strong hydrogen bonds in the crystal packing, which is vital for materials science and crystallography research (Yeong et al., 2018).

Reactivity with Ethyl Glyoxylate : The study of the reactivity of oximes with ethyl glyoxylate to form ethyl esters of imidazole carboxylic acids showcases the compound's reactivity and potential in synthetic chemistry (Nikolaenkova et al., 2019).

Properties of Copper(II) Complexes : A study on the synthesis and properties of copper(II) complexes involving similar imidazole derivatives highlights the relevance of these compounds in coordination chemistry and potentially in catalysis (Banerjee et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-4-21-14(18)13-10(3)16(8-15-13)12-7-9(2)5-6-11(12)17(19)20/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACOIQJELWVFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)